Technical Profile: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS 13908-43-5)
Technical Profile: N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS 13908-43-5)
[1][2]
Executive Summary
N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea (CAS 13908-43-5) is a synthetic small molecule belonging to the class of aryl chloroethyl ureas (CEUs) .[1] Unlike the well-known chloroethylnitrosoureas (CENUs) such as carmustine or lomustine, which primarily act as DNA alkylating agents, non-nitroso CEUs exhibit a distinct mechanism of action. They function as "soft" alkylating agents that target specific cysteine and glutamic acid residues on proteins, most notably
This compound serves as a critical probe in structure-activity relationship (SAR) studies, helping to delineate the pharmacophore requirements for antimicrotubule activity versus DNA crosslinking. Its 4-cyanophenyl moiety introduces a polar, electron-withdrawing group that contrasts with the lipophilic tails (e.g., 4-cyclohexyl, 4-heptyl) found in more potent analogs like CEU-025, providing essential data points for optimizing drug bioavailability and target affinity.
Chemical Specifications & Physicochemical Profile[3][4][5][6][7][8]
The physicochemical properties of CAS 13908-43-5 dictate its handling, solubility, and biological behavior. The presence of the cyano group significantly influences its electronic distribution compared to alkyl-substituted analogs.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 13908-43-5 |
| IUPAC Name | 1-(2-Chloroethyl)-3-(4-cyanophenyl)urea |
| Synonyms | N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea; CEU-CN |
| Molecular Formula | |
| Molecular Weight | 223.66 g/mol |
| Melting Point | 145–147 °C (Crystalline Solid) |
| Boiling Point | ~370.6 °C (Predicted @ 760 mmHg) |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Acetone, DCM |
| LogP (Predicted) | ~1.8–2.2 (Moderate Lipophilicity) |
| Appearance | White to off-white crystalline powder |
Synthesis & Manufacturing Protocol
The synthesis of N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea follows a nucleophilic addition pathway typical for urea formation. The reaction exploits the high electrophilicity of isocyanates towards the amino group of 4-aminobenzonitrile.
Reaction Mechanism
The lone pair on the nitrogen of 4-aminobenzonitrile attacks the central carbon of 2-chloroethyl isocyanate . The electron-withdrawing nature of the cyano group on the aniline ring reduces the nucleophilicity of the amine, often requiring optimized conditions (concentration, temperature, or catalysis) compared to electron-rich anilines.
Experimental Protocol
Reagents:
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4-Aminobenzonitrile (1.0 eq)[2]
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2-Chloroethyl isocyanate (1.1–1.2 eq)
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Solvent: Dichloromethane (DCM) or Acetone (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-aminobenzonitrile in anhydrous DCM under an inert atmosphere (
or Ar). Ensure the concentration is approximately 0.1 M to 0.5 M. -
Addition: Add 2-chloroethyl isocyanate dropwise to the stirring solution at room temperature (20–25 °C).
-
Note: If reaction kinetics are slow due to the deactivated aniline, mild heating (reflux ~40 °C) may be applied.
-
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1) or HPLC. The disappearance of the starting aniline indicates completion (typically 2–12 hours).
-
Workup:
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If the product precipitates: Filter the white solid and wash with cold DCM or diethyl ether.
-
If soluble: Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield pure crystals (MP 145–147 °C).
Synthesis Workflow Visualization
Caption: Step-by-step synthesis workflow for CAS 13908-43-5 via isocyanate addition.
Mechanism of Action (MoA) & Biological Relevance
Unlike nitrosoureas, which decompose to form vinyl cations and carbamoylating agents that attack DNA, N-(2-Chloroethyl)-N'-(4-cyanophenyl)urea acts through direct protein alkylation.
Primary Targets
-
-Tubulin: The chloroethyl moiety acts as a "soft" electrophile. It covalently monoalkylates the Glu198 residue of
-tubulin. This site is distinct from the taxane site but proximal to the colchicine-binding domain.-
Consequence: Disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
-
Thioredoxin-1 (TRX1): CEUs bind covalently to TRX1, a key redox-regulating protein.
-
Consequence: Instead of inhibiting the redox activity entirely, this binding often blocks the nuclear translocation of TRX1. Since nuclear TRX1 protects cells from oxidative stress and apoptosis, its exclusion sensitizes cancer cells to oxidative damage.
-
Structure-Activity Relationship (SAR)
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The 4-Cyano Group: The cyano group is electron-withdrawing and polar. In SAR studies of CEUs, lipophilicity at the 4-position (para) of the phenyl ring is often correlated with higher potency (e.g., 4-cyclohexyl or 4-iodo analogs).
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Activity Profile: While the 4-cyano derivative (CAS 13908-43-5) retains the alkylating pharmacophore, its lower lipophilicity compared to analogs like CEU-025 (4-cyclohexyl) may result in reduced cellular uptake or altered binding affinity. It serves as a vital control compound to demonstrate the necessity of hydrophobic interactions in the tubulin binding pocket.
Mechanism Visualization
Caption: Dual-target mechanism of action involving Tubulin alkylation and TRX1 blockade.
Safety & Handling Guidelines
As an alkylating agent and a structural analog to potent cytotoxins, CAS 13908-43-5 must be handled with rigorous safety protocols.
-
Hazard Classification: Irritant (Skin/Eye), Potentially Mutagenic (due to alkylating capability).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle inside a certified chemical fume hood.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis.
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Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
References
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Fortin, S., et al. (2007). N-Phenyl-N'-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents.[3] Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Petitclerc, E., et al. (2004). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity. British Journal of Cancer. Retrieved from [Link]
